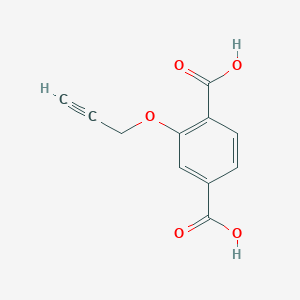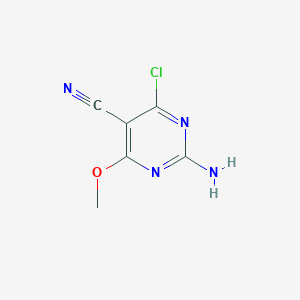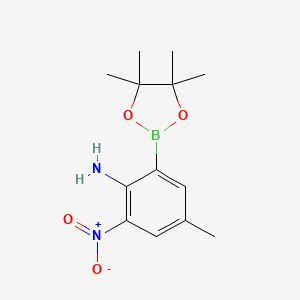![molecular formula C6H10O8 B11763336 [2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol CAS No. 86018-04-4](/img/structure/B11763336.png)
[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol is a chemical compound with the molecular formula C6H10O4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is stable at room temperature and is soluble in organic solvents .
Preparation Methods
The synthesis of [2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol involves multiple steps. One common method is the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst to form 1,3-dioxolane. This intermediate is then subjected to further reactions to obtain the final product . Industrial production methods often involve similar multi-step processes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
[2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol has several applications in scientific research:
Mechanism of Action
The mechanism by which [2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol can be compared with other similar compounds such as:
1,3-Dioxolane: A simpler compound with similar solvent properties but less stability.
1,2-Dioxolane: Another related compound with different reactivity and applications.
1,3-Dioxane: A structurally related compound with different physical and chemical properties. The uniqueness of [2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol lies in its stability, solubility, and versatility in various chemical reactions and applications.
Properties
CAS No. |
86018-04-4 |
|---|---|
Molecular Formula |
C6H10O8 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
2-(4,5-dihydroxy-1,3-dioxolan-2-yl)-1,3-dioxolane-4,5-diol |
InChI |
InChI=1S/C6H10O8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h1-10H |
InChI Key |
IQHQAQFSVKVGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(O1)C2OC(C(O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)

![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)

![7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11763286.png)
![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763290.png)
![7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11763294.png)


![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
